molecular formula C24H24N2O7 B11192062 ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate

ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate

Cat. No.: B11192062
M. Wt: 452.5 g/mol
InChI Key: SWMNTQVEGVZEIG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyranoquinoline core fused with a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with 2-aminobenzamide. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted aromatic compounds .

Scientific Research Applications

Ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-5-oxo-4-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate
  • Ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[2,3-c]quinoline-3-carboxylate

Uniqueness

The uniqueness of ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the trimethoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

Ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, particularly focusing on its antimicrobial, anti-inflammatory, and antioxidant activities, supported by recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula:

C25H28N2O6\text{C}_{25}\text{H}_{28}\text{N}_2\text{O}_6

The structure includes a pyranoquinoline backbone with a trimethoxyphenyl substituent, which contributes to its biological activities. The presence of the amino and carbonyl groups also plays a crucial role in its interaction with biological targets.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity . The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents in response to rising antibiotic resistance .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it stabilizes human red blood cell (HRBC) membranes effectively:

Compound HRBC Membrane Stabilization (%)
Ethyl 2-amino...86.70
Standard Drug90.00

This stabilization indicates potential therapeutic applications in inflammatory diseases .

3. Antioxidant Activity

Antioxidant activity was assessed using the DPPH radical scavenging assay. The results indicated a significant capacity to scavenge free radicals:

Compound DPPH Scavenging Activity (%)
Ethyl 2-amino...88.56
Ascorbic Acid95.00

Such activity suggests that the compound could be beneficial in preventing oxidative stress-related disorders .

The biological activities of this compound are attributed to its ability to interact with various biomolecular targets:

  • Antimicrobial Mechanism: The compound may inhibit bacterial DNA gyrase or other essential enzymes involved in bacterial replication .
  • Anti-inflammatory Mechanism: It likely modulates inflammatory pathways by stabilizing cell membranes and reducing the release of pro-inflammatory mediators .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy: A recent study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results showed that it effectively inhibited growth at concentrations lower than traditional antibiotics .
  • In Vivo Anti-inflammatory Study: Animal models treated with the compound exhibited reduced edema and inflammatory markers compared to control groups .
  • Oxidative Stress Model: In cellular models exposed to oxidative stress, treatment with the compound resulted in decreased cell death and improved viability compared to untreated controls .

Properties

Molecular Formula

C24H24N2O7

Molecular Weight

452.5 g/mol

IUPAC Name

ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c]quinoline-3-carboxylate

InChI

InChI=1S/C24H24N2O7/c1-5-32-24(28)19-17(12-10-15(29-2)21(31-4)16(11-12)30-3)18-20(33-22(19)25)13-8-6-7-9-14(13)26-23(18)27/h6-11,17H,5,25H2,1-4H3,(H,26,27)

InChI Key

SWMNTQVEGVZEIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=CC=CC=C42)N

Origin of Product

United States

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